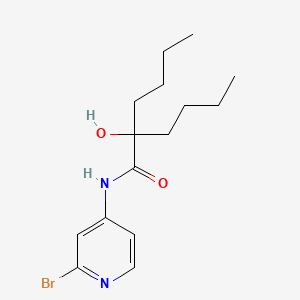
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a compound that belongs to the class of amides, specifically pyridinyl amides This compound features a bromopyridine moiety, which is known for its significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves the reaction of 2-bromopyridine with appropriate amide precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides, ethers, or thioethers, depending on the nucleophile employed.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromopyridine derivatives.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various proteins and enzymes, modulating their activity. For instance, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure but lack the bromine atom, resulting in different reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety but have a different core structure, leading to varied biological activities.
Uniqueness
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to its specific combination of a bromopyridine moiety and a butyl-hydroxyhexanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C15H23BrN2O2 |
|---|---|
Molecular Weight |
343.26 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C15H23BrN2O2/c1-3-5-8-15(20,9-6-4-2)14(19)18-12-7-10-17-13(16)11-12/h7,10-11,20H,3-6,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
OOBVDQZRYLPKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NC1=CC(=NC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


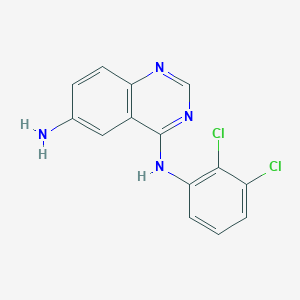
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
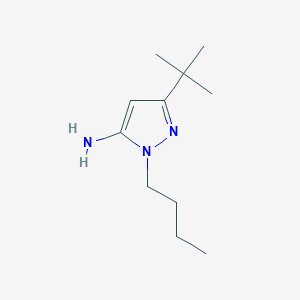
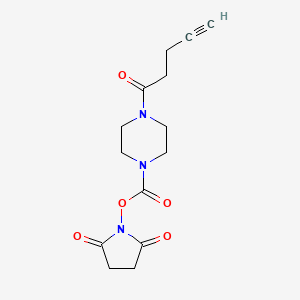
![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)

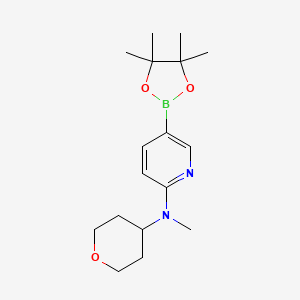
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
